

Application Notes and Protocols for Passivation of GeSe Devices to Enhance Stability

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Compound of Interest

Compound Name: Germanium selenide

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These application notes provide a comprehensive overview of passivation techniques aimed at improving the stability and performance of **Germanium Selenide** (GeSe) devices. The protocols detailed below are based on established methods for two-dimensional (2D) materials and can be adapted for GeSe device fabrication.

Introduction to GeSe Device Instability

Germanium Selenide (GeSe) is a promising 2D material for various electronic and optoelectronic applications due to its anisotropic nature and suitable bandgap. However, the performance and long-term stability of GeSe devices are often hindered by environmental factors. The primary degradation mechanism is the interaction of the GeSe surface with ambient oxygen and moisture, leading to the formation of unstable native oxides. This results in the creation of trap states at the semiconductor-dielectric interface, which can degrade device performance by causing:

- Increased off-state current: Trap states can act as leakage pathways.
- Reduced carrier mobility: Trapped charges can scatter charge carriers.
- Threshold voltage instability: Trapping and de-trapping of charges can cause shifts in the threshold voltage.

- Hysteresis in transfer characteristics: This is a direct consequence of charge trapping at the interface.

Passivation of the GeSe surface is therefore crucial to protect it from the environment and to reduce the density of interface trap states, thereby enhancing device stability and performance.

Key Passivation Techniques for GeSe Devices

Two of the most effective passivation strategies for 2D materials, which are applicable to GeSe, are encapsulation with hexagonal boron nitride (h-BN) and the deposition of a high-k dielectric layer like Aluminum Oxide (Al_2O_3) via Atomic Layer Deposition (ALD).

Hexagonal Boron Nitride (h-BN) Encapsulation

Hexagonal boron nitride is an atomically flat, wide-bandgap insulator that is isostructural to graphene. Its inert surface is free of dangling bonds and charge traps, making it an ideal material for encapsulating sensitive 2D materials like GeSe.

Benefits of h-BN Encapsulation:

- **Pristine Interface:** The van der Waals interaction between h-BN and GeSe results in a clean interface with a very low density of trap states.
- **Environmental Barrier:** A full encapsulation with h-BN effectively isolates the GeSe channel from ambient oxygen and moisture.
- **Improved Carrier Mobility:** By reducing scattering from interface impurities and trapped charges, h-BN encapsulation can significantly enhance the carrier mobility of the GeSe channel.^[1]
- **Enhanced Stability:** Devices encapsulated with h-BN show improved long-term stability and reduced degradation over time.^{[2][3]}

Aluminum Oxide (Al_2O_3) Passivation by Atomic Layer Deposition (ALD)

Atomic Layer Deposition is a thin-film deposition technique that allows for the growth of highly uniform and conformal films with atomic-level thickness control. Al_2O_3 is a widely used high-k dielectric that can serve as both a passivation layer and a gate dielectric.

Benefits of Al_2O_3 Passivation:

- **Excellent Conformal Coverage:** ALD allows for the uniform coating of the entire GeSe flake, providing a complete barrier against the environment.
- **Reduction of Dangling Bonds:** The precursors used in the ALD process can react with and passivate dangling bonds on the GeSe surface.
- **Suppression of Dark Current:** In photodetectors, Al_2O_3 passivation has been shown to significantly reduce dark current by passivating surface states that act as leakage pathways. [\[2\]](#)[\[4\]](#)
- **Improved Device Performance:** Al_2O_3 passivation can lead to a higher on/off ratio and improved subthreshold swing in field-effect transistors (FETs).

Quantitative Performance Data

The following tables summarize the available quantitative data on the performance improvement of GeSe and analogous 2D material devices after passivation. It is important to note that direct comparative studies on GeSe are still emerging.

Table 1: Impact of h-BN Encapsulation on GeSe Carrier Mobility[\[1\]](#)

Material System	Carrier Type	Mobility without h-BN ($\text{cm}^2 \text{V}^{-1} \text{s}^{-1}$)	Mobility with h-BN ($\text{cm}^2 \text{V}^{-1} \text{s}^{-1}$)
GeSe (with defects)	Electron (x-direction)	705.29	1479.11
GeSe (with defects)	Electron (y-direction)	701.40	1343.95
GeSe (with defects)	Hole (x-direction)	630.85	1031.88
GeSe (with defects)	Hole (y-direction)	481.37	864.44

Table 2: Effect of Al_2O_3 Passivation on Dark Current in Germanium Photodetectors[\[2\]](#)[\[4\]](#)

Device Structure	Passivation Layer	Dark Current at -1V Bias
Ni/Ge Schottky Diode	Al ₂ O ₃	>10x higher than GeO _x
Ni/Ge Schottky Diode	GeO _x	Order of magnitude lower
Ge MSM Photodetector	None	~1 μ A
Ge MSM Photodetector	GeO _x	97 nA

Experimental Protocols

Protocol 1: Hexagonal Boron Nitride (h-BN)

Encapsulation of GeSe Devices (Dry Transfer Method)

This protocol describes a polymethyl methacrylate (PMMA)-assisted dry transfer method for encapsulating exfoliated GeSe flakes with h-BN.

Materials and Equipment:

- GeSe bulk crystals
- h-BN bulk crystals
- Si/SiO₂ substrates
- Polydimethylsiloxane (PDMS) stamps
- Poly(methyl methacrylate) (PMMA)
- Solvents: Acetone, Isopropyl Alcohol (IPA)
- Micromechanical exfoliation tape
- Transfer stage with micromanipulators
- Optical microscope
- Hot plate

Procedure:

- Substrate Preparation: Clean Si/SiO₂ substrates by sonicating in acetone and IPA for 5 minutes each, followed by drying with a nitrogen gun.
- Exfoliation of h-BN and GeSe:
 - Exfoliate thin flakes of h-BN and GeSe from their respective bulk crystals onto separate clean Si/SiO₂ substrates using micromechanical exfoliation tape.
 - Identify suitable thin flakes (monolayer or few-layer) using an optical microscope.
- Preparation of the h-BN/PMMA Stack:
 - Spin-coat a layer of PMMA onto a separate Si wafer.
 - Mechanically bring a PDMS stamp into contact with the PMMA layer and then slowly peel it back to pick up the PMMA film.
 - Using the transfer stage, align the PMMA on the PDMS stamp over the desired h-BN flake and bring it into contact.
 - Slowly retract the stamp to pick up the h-BN flake. This creates the h-BN/PMMA/PDMS stack.
- Transfer of Bottom h-BN:
 - Align the h-BN/PMMA/PDMS stack over the target substrate where the GeSe device will be fabricated.
 - Slowly bring the stack into contact with the substrate.
 - Gently heat the substrate on a hot plate to ~60-80°C to release the PMMA/h-BN from the PDMS stamp.
 - Dissolve the PMMA in acetone, leaving the bottom h-BN flake on the substrate.
- Transfer of GeSe:

- Repeat the pick-up process (step 3) for the desired GeSe flake.
- Align the GeSe/PMMA/PDMS stack over the previously transferred bottom h-BN flake.
- Transfer the GeSe flake onto the h-BN as described in step 4.
- Transfer of Top h-BN (Encapsulation):
 - Repeat the pick-up process (step 3) for another h-BN flake that will serve as the top encapsulation layer.
 - Align the top h-BN/PMMA/PDMS stack over the GeSe flake.
 - Transfer the top h-BN flake to complete the encapsulation.
- Device Fabrication:
 - Perform electron-beam lithography to define source and drain contact regions.
 - Deposit metal contacts (e.g., Cr/Au) using thermal evaporation.
 - Perform a lift-off process in acetone to remove the unpatterned metal.

Protocol 2: Al₂O₃ Passivation of GeSe Devices by Atomic Layer Deposition (ALD)

This protocol outlines the deposition of an Al₂O₃ passivation layer on a pre-fabricated GeSe device.

Materials and Equipment:

- GeSe device on a substrate (e.g., Si/SiO₂)
- Atomic Layer Deposition (ALD) system
- Trimethylaluminum (TMA) precursor
- H₂O precursor

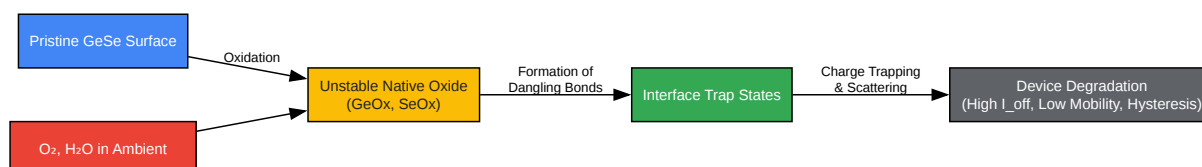
- Nitrogen (N₂) gas source

Procedure:

- Device Preparation: Fabricate the GeSe device (e.g., FET with source/drain contacts) on a suitable substrate.
- Surface Cleaning (Optional but Recommended):
 - Prior to loading into the ALD chamber, gently clean the device surface to remove any organic residues from the fabrication process. A brief, low-power O₂ plasma treatment can be used, but care must be taken to avoid damaging the GeSe.
- ALD Process:
 - Load the GeSe device into the ALD reactor.
 - Purge the reactor with N₂ gas.
 - Heat the substrate to the desired deposition temperature (typically 150-250°C for Al₂O₃ on 2D materials). A lower temperature may be beneficial to prevent damage to the GeSe.
 - Perform the Al₂O₃ deposition using sequential pulses of TMA and H₂O, separated by N₂ purges. The number of cycles will determine the thickness of the Al₂O₃ film. A typical growth rate is ~1 Å per cycle.
 - Step 1: TMA pulse: Introduce TMA into the chamber to react with the GeSe surface.
 - Step 2: N₂ purge: Purge the chamber with N₂ to remove any unreacted TMA and byproducts.
 - Step 3: H₂O pulse: Introduce H₂O vapor to react with the TMA-functionalized surface.
 - Step 4: N₂ purge: Purge the chamber with N₂ to remove unreacted H₂O and byproducts.
 - Repeat these four steps for the desired number of cycles to achieve the target Al₂O₃ thickness (e.g., 10-30 nm).

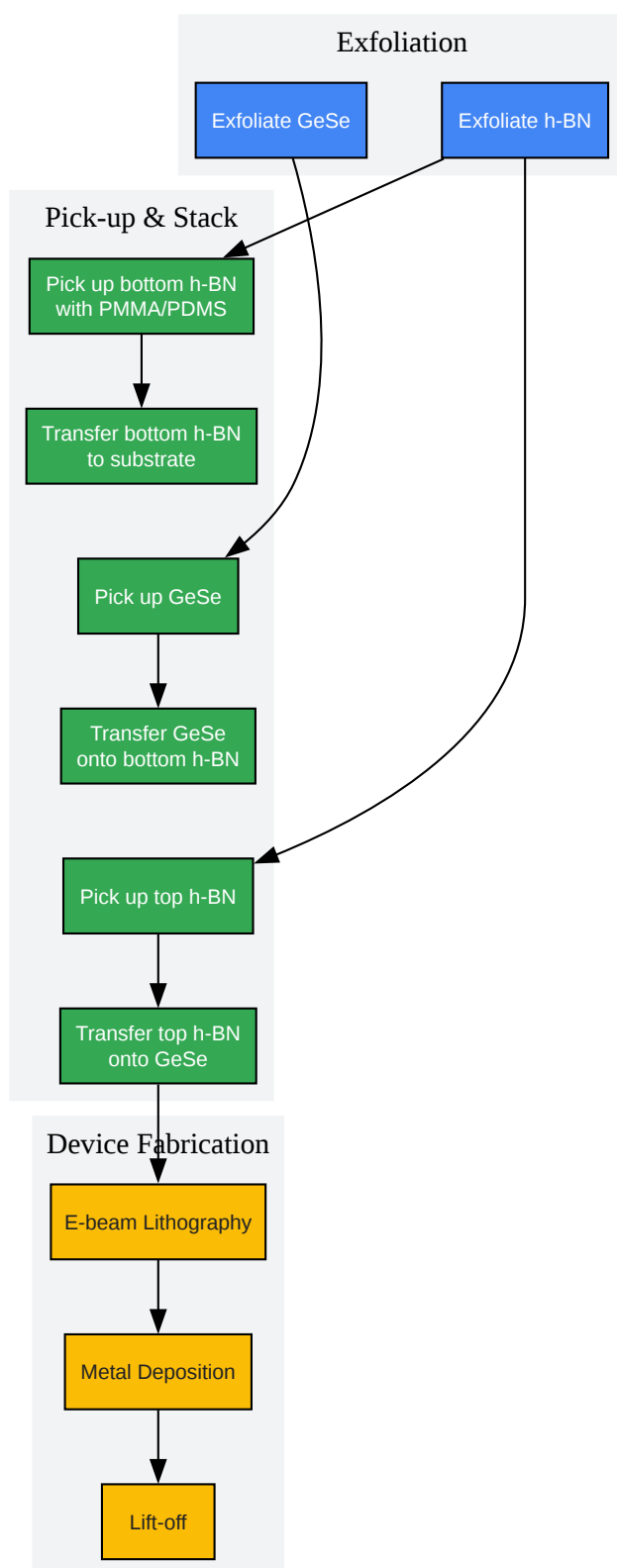
- Post-Deposition Annealing (Optional):
 - After deposition, the device can be annealed in a N_2 atmosphere at a moderate temperature (e.g., 200-300°C) to improve the quality of the Al_2O_3 film and the interface.

Visualizations



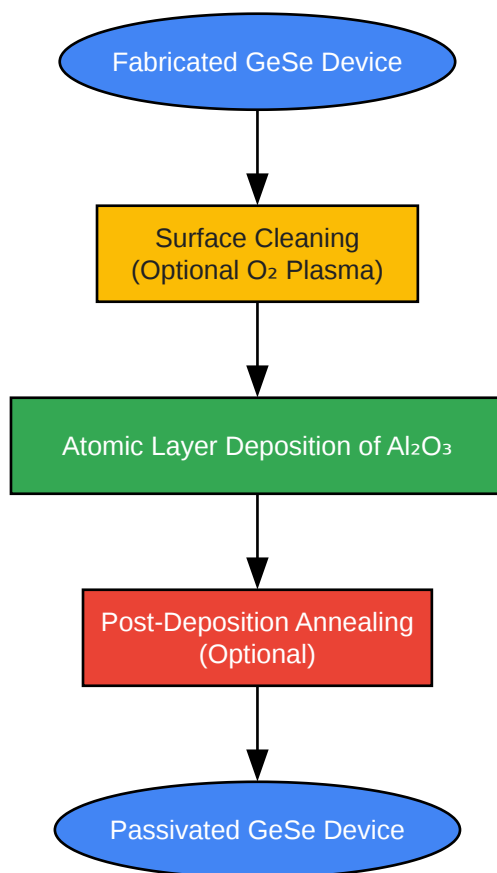
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Caption: GeSe device degradation pathway due to ambient exposure.



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Caption: Workflow for h-BN encapsulation of GeSe devices.



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Caption: Workflow for Al₂O₃ passivation of GeSe devices via ALD.

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